Thiambutosine

Vue d'ensemble

Description

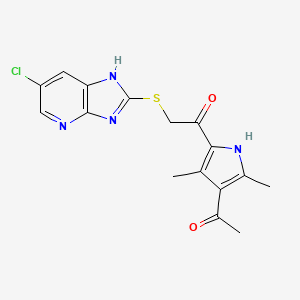

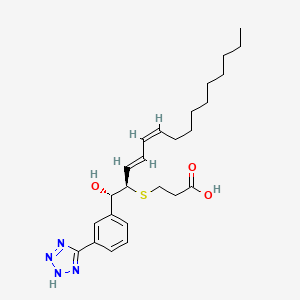

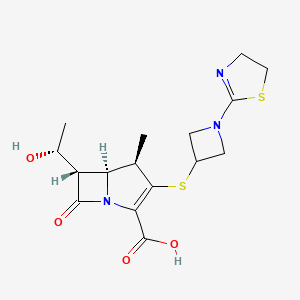

La thiambutosine est un dérivé de la carbanilide de formule moléculaire C19H25N3OS et d’un poids moléculaire de 343,486 g/mol . Elle est connue pour ses propriétés antituberculeuses et a été brevetée par Imperial Chemical Industries Ltd. en tant qu’agent antituberculeux . Le composé est également appelé 1-(4-butoxyphényl)-3-(4-diméthylaminophényl)thiourée .

Méthodes De Préparation

La synthèse de la thiambutosine implique la réaction de la 4-butoxyaniline avec l’isothiocyanate de 4-diméthylaminophényle. La réaction a généralement lieu dans des conditions douces, les réactifs étant dissous dans un solvant approprié tel que l’éthanol ou le méthanol. Le mélange réactionnel est ensuite chauffé pour faciliter la formation de la this compound .

En production industrielle, le processus de synthèse est mis à l’échelle et les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et la cohérence du processus de production .

Analyse Des Réactions Chimiques

La thiambutosine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des sulfoxydes et des sulfones. Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Le composé peut être réduit pour former des dérivés de thiourée. Les agents réducteurs tels que l’hydrure de lithium et d’aluminium sont généralement utilisés.

Substitution : La this compound peut subir des réactions de substitution nucléophile, où les groupes butoxy ou diméthylamino sont remplacés par d’autres groupes fonctionnels.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation avec du peroxyde d’hydrogène peut produire des sulfoxydes, tandis que la réduction avec de l’hydrure de lithium et d’aluminium peut produire des dérivés de thiourée .

4. Applications de la Recherche Scientifique

La this compound a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme réactif en synthèse organique et comme précurseur pour la synthèse d’autres dérivés de thiourée.

Biologie : La this compound est étudiée pour ses propriétés antimicrobiennes, en particulier contre Mycobacterium tuberculosis.

Médecine : Le composé est étudié pour son utilisation potentielle dans les thérapies combinées contre la tuberculose et la lèpre.

Applications De Recherche Scientifique

Thiambutosine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other thiourea derivatives.

Biology: this compound is studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis.

Medicine: The compound is investigated for its potential use in combination therapies for tuberculosis and leprosy.

Mécanisme D'action

La thiambutosine exerce ses effets en inhibant la croissance de Mycobacterium tuberculosis. Le composé cible la voie de synthèse de la paroi cellulaire bactérienne, perturbant la formation de composants essentiels et conduisant à la mort cellulaire. La this compound interfère également avec le processus de réplication de l’ADN bactérien, inhibant davantage la croissance bactérienne .

Comparaison Avec Des Composés Similaires

La thiambutosine est similaire à d’autres dérivés de thiourée tels que la thiacétazine et la thiocarlide. Elle se distingue par son développement plus lent de la résistance à Mycobacterium tuberculosis par rapport à ces composés . D’autres composés similaires comprennent :

Thiacétazine : Connue pour ses propriétés antituberculeuses mais avec un taux de développement de la résistance plus élevé.

Thiocarlide : Un autre dérivé de thiourée avec des propriétés antimicrobiennes mais moins efficace dans les thérapies combinées.

Les propriétés uniques de la this compound en font un composé précieux dans la lutte contre la tuberculose et d’autres infections bactériennes.

Propriétés

IUPAC Name |

1-(4-butoxyphenyl)-3-[4-(dimethylamino)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c1-4-5-14-23-18-12-8-16(9-13-18)21-19(24)20-15-6-10-17(11-7-15)22(2)3/h6-13H,4-5,14H2,1-3H3,(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCBKPOKWDDOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198175 | |

| Record name | Thiambutosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-89-0 | |

| Record name | N-(4-Butoxyphenyl)-N′-[4-(dimethylamino)phenyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiambutosine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiambutosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiambutosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiambutosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMBUTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X92J960C7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of thiambutosine against Mycobacterium leprae?

A1: While the exact mechanism remains unclear, research suggests this compound might operate similarly to other antimycobacterial agents like thiacetazone. These agents potentially interfere with the synthesis of essential components within the mycobacteria, ultimately inhibiting their growth and multiplication. [, ]

Q2: What are the downstream effects of this compound on Mycobacterium leprae?

A2: this compound's action leads to a decrease in the number of viable M. leprae in patients. Studies show a reduction in the bacterial index and an increase in the granularity of acid-fast bacilli in patients undergoing this compound treatment. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C20H27N3OS and a molecular weight of 357.51 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, studies have employed spectrophotometry to analyze this compound. One method involves reacting this compound with 2,3-dichloro-1,4-naphthoquinone in an ethanolic medium, followed by alkalization with ethanolic ammonia solution. This reaction results in a purple color with an absorption maximum at 540 nm, allowing for quantitative analysis. []

Q5: How is this compound absorbed and metabolized in the body?

A5: Oral this compound exhibits limited absorption, with only around 10% of the administered dose being absorbed. [] The butoxy group undergoes rapid metabolism, resulting in water-soluble p-dimethylaminodiphenyl thioureas that are readily excreted in urine. [] Intramuscular injection of this compound, formulated as a suspension in arachis oil, offers an alternative route of administration, potentially improving absorption. []

Q6: How is this compound excreted?

A6: Approximately 75% of orally administered this compound is excreted unchanged in feces. [] The remaining portion is metabolized into water-soluble compounds and excreted in urine. [] Research indicates that biliary excretion of this compound and its metabolites does not occur in humans. []

Q7: Is there a risk of developing resistance to this compound?

A7: Yes, the emergence of resistance to this compound has been observed. Prolonged treatment with this compound can lead to the selection of resistant M. leprae strains, potentially resulting in treatment failure. [, ]

Q8: Does cross-resistance occur between this compound and other antileprosy drugs?

A8: Yes, cross-resistance has been reported between this compound and other drugs, including dapsone, thiacetazone, ethionamide, and prothionamide. [, , ] This cross-resistance highlights the need for careful drug selection and monitoring for the development of resistance in patients undergoing long-term leprosy treatment.

Q9: Are there any specific drug delivery strategies being explored for this compound?

A9: Intramuscular injection of this compound formulated as a suspension in arachis oil has been explored as a potential approach to improve its absorption and bioavailability. []

Q10: What analytical methods are used to quantify this compound?

A10: Spectrophotometry has been employed for the quantitative determination of this compound. []

Q11: What are the alternatives to this compound in leprosy treatment?

A11: Several alternatives to this compound are available for leprosy treatment, including dapsone, clofazimine, rifampicin, and other antimycobacterial agents. The choice of treatment depends on various factors, including the type and severity of leprosy, drug susceptibility, patient tolerance, and the potential for drug interactions. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

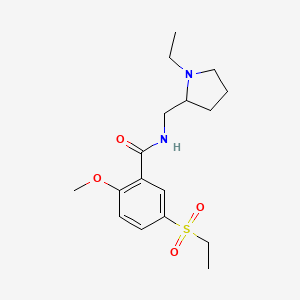

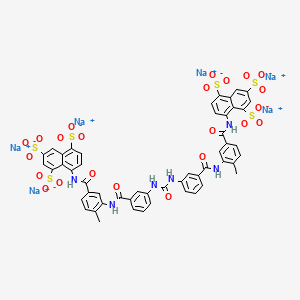

![(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one](/img/structure/B1682718.png)

![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)